molecular formula C9H9NO2 B6252550 5-ethynyl-2,3-dimethoxypyridine CAS No. 1256818-53-7

5-ethynyl-2,3-dimethoxypyridine

Cat. No.: B6252550
CAS No.: 1256818-53-7
M. Wt: 163.2
InChI Key:
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Description

5-ethynyl-2,3-dimethoxypyridine is a chemical compound with the molecular formula C9H9NO2. It belongs to the pyridine family and is known for its unique chemical and biological properties. This compound is characterized by the presence of an ethynyl group attached to the pyridine ring, along with two methoxy groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-2,3-dimethoxypyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds between the ethynyl group and the pyridine ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-2,3-dimethoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-ethynyl-2,3-dimethoxypyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethynyl-2,3-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-ethynyl-2-methoxypyridine: Similar structure but with only one methoxy group.

    2,3-dimethoxypyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

Uniqueness

5-ethynyl-2,3-dimethoxypyridine is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1256818-53-7

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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